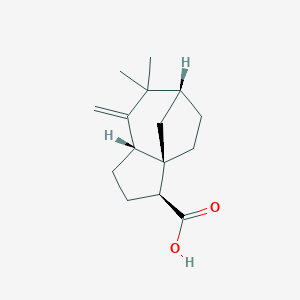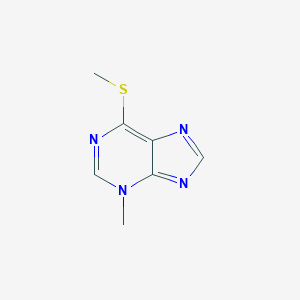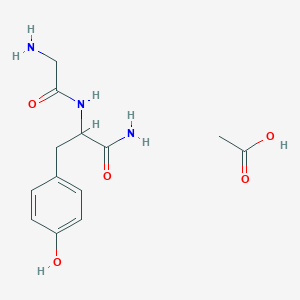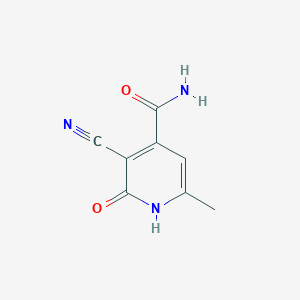
4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-
説明
The compound "4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-" is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their various biological activities and applications in material science. The specific compound appears to be a part of a class of compounds that have been studied for their fluorescence properties, as well as their potential use in the synthesis of polymers and other materials with unique chemical and physical properties.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, the non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles in the presence of water can lead to the formation of fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides . Additionally, the synthesis of new polyamides incorporating pyridyl moieties has been achieved through direct polycondensation reactions, indicating the versatility of pyridine derivatives in polymer chemistry . Furthermore, the synthesis of a pincer-type tricationic compound featuring pyridine units has been described, showcasing the structural diversity achievable with pyridine-based compounds .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex, as evidenced by the concomitant polymorphism observed in a pyridine-2,6-dicarboxamide derivative, which crystallized in two polymorphic forms under the same conditions . The molecular geometry and vibrational frequencies of these compounds can be calculated using density functional theory (DFT), providing insights into their structural properties .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, expanding their utility in organic synthesis. For example, the intramolecular cyclization of ester-tethered enaminones can lead to the formation of 2,3-dihydro-4-pyridones, which can be further oxidized to 4-pyridones . Additionally, the catalytic activity of pyridine derivatives has been studied, with certain compounds showing efficiency in the transfer hydrogenation reaction of ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the fluorescence quantum yield of certain derivatives has been measured, indicating their potential in applications requiring fluorescent materials . The thermal properties of polyamides containing pyridyl moieties have been investigated, revealing their solubility in polar solvents and their thermal stability . Moreover, the synthesis and pharmacological activities of various pyridinecarboxylates and their derivatives have been explored, with some compounds exhibiting positive inotropic, anti-inflammatory, analgesic, and hypotensive activities .
科学的研究の応用
Stereochemistry and Pharmacological Profile Improvement
Research on analogs based on the pyrrolidin-2-one pharmacophore, similar in structure to 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-, has shown that the stereochemistry of these compounds plays a significant role in their pharmacological properties. Stereoisomers of phenylpiracetam, for example, have been studied for their cognitive-enhancing abilities and potential in treating cognitive impairments associated with neurological conditions. The synthesis and biological activity exploration of enantiomerically pure versions of these compounds have demonstrated pharmacological advantages and necessitated drug substance purification from less active isomers (Veinberg et al., 2015).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, closely related to the 4-Pyridinecarboxamide structure, is a crucial precursor in medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. Recent advancements in the synthesis of pyranopyrimidine scaffolds have leveraged hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to develop complex organic compounds efficiently. This approach has broadened the applicability of such scaffolds in drug development and lead molecule synthesis (Parmar, Vala, & Patel, 2023).
Enaminoketones and Heterocyclic Compounds Synthesis
Compounds structurally similar to 4-Pyridinecarboxamide, like enaminoketones, have garnered attention for their role as intermediates in synthesizing heterocycles and natural products. The versatility of enaminoketones, combining the nucleophilicity of enamines with the electrophilicity of enones, has facilitated the synthesis of a wide array of heterocyclic compounds such as pyridine, pyrimidine, and pyrrole derivatives. These compounds have potential applications in medicinal chemistry, including anticonvulsant properties (Negri, Kascheres, & Kascheres, 2004).
1,3,4-Oxadiazole-Based Derivatives
1,3,4-Oxadiazole derivatives, bearing structural similarities to 4-Pyridinecarboxamide, have shown a wide array of bioactivities, making them significant in medicinal chemistry. The unique structural features of the 1,3,4-oxadiazole ring facilitate binding with various enzymes and receptors in biological systems, leading to diverse medicinal applications. Research has highlighted the development of 1,3,4-oxadiazole-based compounds for treating various ailments, underscoring their potential as therapeutic agents (Verma et al., 2019).
Safety And Hazards
The safety and hazards associated with “4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-” are not explicitly mentioned in the search results.
将来の方向性
The future directions for “4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-” are not explicitly mentioned in the search results. However, given its diverse applications in scientific research, it’s likely that this compound will continue to be utilized in various fields, including drug discovery, catalysis, and material science1.
特性
IUPAC Name |
3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5(7(10)12)6(3-9)8(13)11-4/h2H,1H3,(H2,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFGCBWRVDWTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299370 | |
| Record name | 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- | |
CAS RN |
90110-69-3 | |
| Record name | NSC129782 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



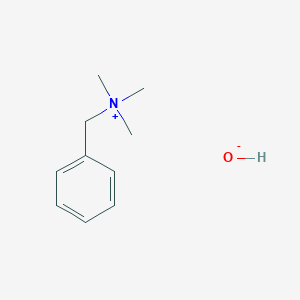
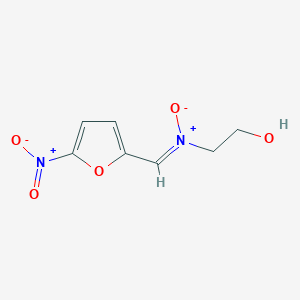


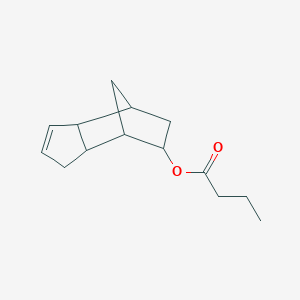

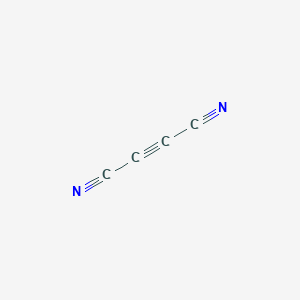

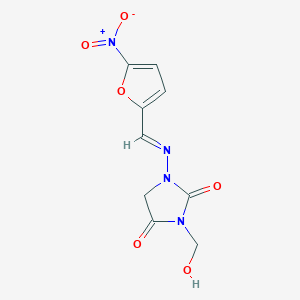

![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
